![molecular formula C14H18N2O3 B2430663 2-氰基-3-[1-(1-甲氧基丙烷-2-基)-2,5-二甲基-1H-吡咯-3-基]丙-2-烯酸 CAS No. 743440-33-7](/img/structure/B2430663.png)
2-氰基-3-[1-(1-甲氧基丙烷-2-基)-2,5-二甲基-1H-吡咯-3-基]丙-2-烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, carboxylic acid group, and pyrrole ring would all contribute to its overall structure. These groups could also participate in various types of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which could affect its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the cyano group could undergo reactions such as hydrolysis or reduction, while the carboxylic acid group could participate in reactions such as esterification or decarboxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of its intermolecular interactions .科学研究应用
合成和化学性质
合成方法:该化合物已通过缩合反应等方法合成。例如,相关化合物的合成涉及醛和氰基乙酸酯的缩合,然后进行柱色谱等纯化技术(Kotteswaran, Senthil Pandian, & Ramasamy, 2016)。
结构和电子分析:已经进行研究以揭示使用核磁共振 (NMR) 和傅立叶变换红外 (FTIR) 光谱等方法的结构特征。此外,使用紫外-可见吸收光谱等技术分析电子性质(Kotteswaran 等,2016)。
化学反应性和应用:该化合物及其衍生物表现出不同的反应性,这在不同的化学过程中很有用。例如,已经合成了具有吡咯和异噁唑啉结构的化合物,因为它们在各种应用中具有潜力,包括在抗菌活性中的应用(Kumar, Kumar, & Nihana, 2017)。
生物医学研究潜力
免疫生物学活性:该化合物的衍生物已被探索其在免疫刺激和免疫调节中的潜力。某些化合物已显示出增强趋化因子分泌和增加 NO 生物合成的作用,表明它们在免疫学研究中具有潜在用途(Doláková 等,2005)。
抗菌评估:已经合成并测试了新型取代衍生物的体外抗菌活性。这些研究证明了这些化合物作为重要抗菌剂的潜力(Kumar 等,2017)。
先进材料科学应用
光学和电子应用:该化合物的衍生物具有可用于材料科学的特性,例如在非线性光学材料的开发中。涉及 X 射线晶体学和量子化学计算的研究证实了某些衍生物的 NLO 活性,这在光子和电子学领域至关重要(Venkatesan 等,2016)。
合成用于各种应用的新型化合物:已经对合成含有吡咯结构的新型化合物进行了研究,用于各种应用。例如,已经探索了具有庞大 N-烷基侧链的吡咯生物碱的合成,为复杂有机化合物的合成提供了见解(Youn 等,2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(E)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-5-12(6-13(7-15)14(17)18)11(3)16(9)10(2)8-19-4/h5-6,10H,8H2,1-4H3,(H,17,18)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCFQGFVVSLIGN-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C(C)COC)C)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
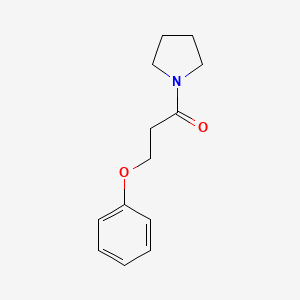
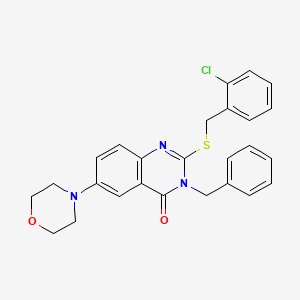
![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)
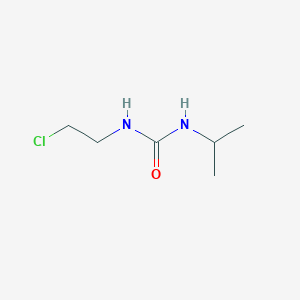

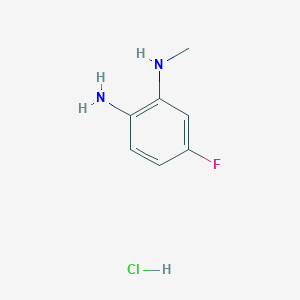
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)
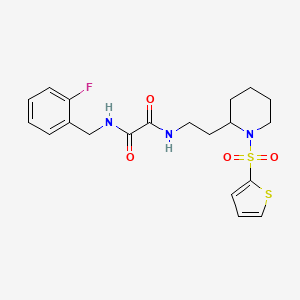
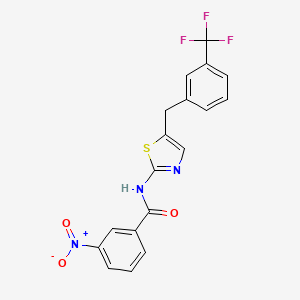
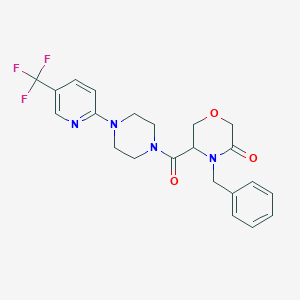
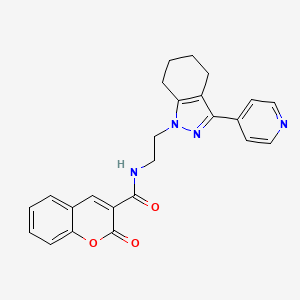
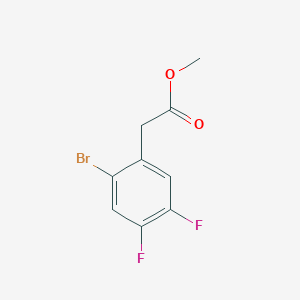
![methyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2430602.png)

